3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes bromine and chlorine substituents on the phenyl rings and the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Chlorination: The chlorination of the pyrazole core and the benzyl group can be carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(4-chlorophenyl)-4-chloro-1H-pyrazole
- 3,5-bis(3-bromophenyl)-1H-pyrazole
Uniqueness
3,5-bis(3-bromophenyl)-4-chloro-1-(4-chlorobenzyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents on the phenyl rings and the pyrazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the combination of bromine and chlorine atoms may enhance its binding affinity to certain molecular targets or increase its stability under specific conditions.
Properties
Molecular Formula |
C22H14Br2Cl2N2 |
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Molecular Weight |
537.1 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chlorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H14Br2Cl2N2/c23-17-5-1-3-15(11-17)21-20(26)22(16-4-2-6-18(24)12-16)28(27-21)13-14-7-9-19(25)10-8-14/h1-12H,13H2 |
InChI Key |
DYWPALXWLFHMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br)Cl |
Origin of Product |
United States |
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